2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine typically involves multi-step organic reactions. One common method involves the use of a modified Strecker reaction, which is a multi-component reaction that combines an aldehyde, an amine, and a cyanide source to form an α-amino nitrile . This reaction is often carried out in the presence of a catalyst, such as silica-supported sulfuric acid, and under mild conditions, such as room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol or an amine.
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity, including its ability to interact with specific enzymes and receptors. This makes it a candidate for drug development and other biomedical applications.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit certain enzymes or modulate specific biological pathways. This could lead to the development of new treatments for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as improved conductivity or enhanced stability.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a specific biological pathway . Alternatively, the compound may interact with a receptor, triggering a cascade of cellular events that result in a specific biological response .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol: This compound shares a similar core structure but differs in its functional groups.
3,4-Dihydroisoquinoline-2(1H)-carbothioamide: This compound also shares a similar core structure but has different substituents.
2-(1H-Pyrrol-1-yl)ethanol: This compound has a similar heterocyclic structure but with different ring systems.
Uniqueness
What sets 2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine apart from these similar compounds is its unique combination of functional groups and ring systems. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H19N3OS |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C20H19N3OS/c21-17-15-10-13-6-3-7-16(13)22-19(15)25-18(17)20(24)23-9-8-12-4-1-2-5-14(12)11-23/h1-2,4-5,10H,3,6-9,11,21H2 |
InChI Key |
VHYTYUCIBIBHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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